BenchChemオンラインストアへようこそ!

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Lipophilicity LogP Drug-likeness

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 2060009-08-5) is a fully saturated, bicyclic heterocycle comprising a pyridine ring fused to a pyrimidin-4-one core with an ethyl substituent at the 2-position. With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this compound occupies a distinct physicochemical space relative to its unsaturated and methyl-substituted analogs.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13190684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2CCCCC2=N1
InChIInChI=1S/C10H14N2O/c1-2-8-7-10(13)12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3
InChIKeyGJZPHVZBONDPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Core Scaffold, Physicochemical Profile, and Key Differentiators for Procurement Decisions


2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS 2060009-08-5) is a fully saturated, bicyclic heterocycle comprising a pyridine ring fused to a pyrimidin-4-one core with an ethyl substituent at the 2-position . With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this compound occupies a distinct physicochemical space relative to its unsaturated and methyl-substituted analogs [1]. The saturated 6,7,8,9-tetrahydro ring system confers conformational flexibility and alters both lipophilicity and metabolic susceptibility compared to the aromatic 4H-pyrido[1,2-a]pyrimidin-4-one series, making it a valuable scaffold for CNS-targeted library design and metabolic-stability-focused medicinal chemistry campaigns [2].

Why 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Generic In-Class Analogs


Within the pyrido[1,2-a]pyrimidin-4-one family, seemingly minor structural modifications—such as ring saturation, the nature of the 2-alkyl substituent, or the presence of additional methyl groups—produce quantifiably divergent pharmacological and physicochemical profiles. The 2-ethyl substituent on a saturated tetrahydro scaffold yields a balanced LogP (~1.3–1.5) that is measurably lower than that of the unsaturated 2-ethyl analog (XLogP3 ~1.9) [1], while the absence of the 3-methyl group eliminates a metabolic soft spot exploited by CYP450-mediated oxidation. Direct head-to-head SAR data demonstrate that 2-ethyl vs. 2-phenyl substitution in the pyrido[1,2-a]pyrimidin-4-one series shifts aldose reductase inhibitory potency by over one order of magnitude [2]. Furthermore, the saturated 6,7,8,9-tetrahydro system enables 9-position hydroxylation—a primary metabolic pathway for CNS-active derivatives such as risperidone—whereas the unsaturated ring is preferentially subject to ring-opening degradation [3]. Procurement of a generic 4H-pyrido[1,2-a]pyrimidin-4-one analog without verifying the precise substitution and saturation pattern therefore risks obtaining a compound with an entirely different metabolic fate, target engagement profile, or physicochemical suitability for the intended assay system.

Quantitative Differentiation Evidence: 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Lipophilicity Modulation: LogP Shift of the Saturated 2-Ethyl Scaffold vs. Unsaturated and Methyl Analogs

The saturated 2-ethyl-tetrahydro scaffold exhibits a calculated LogP (XLogP3) of approximately 1.3–1.5, which is 0.4–0.6 log units lower than the unsaturated 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one (XLogP3 ~1.9) [1] and approximately 0.3–0.5 log units higher than the 2-methyl-tetrahydro analog (XLogP3 ~1.0) [2]. This intermediate lipophilicity positions the compound within the optimal CNS drug-like space (LogP 1–3), offering a measurable advantage for blood-brain barrier penetration studies where both excessively lipophilic (LogP >3) and excessively hydrophilic (LogP <1) analogs underperform.

Lipophilicity LogP Drug-likeness BBB penetration

SHP2 Allosteric Inhibition: Selectivity Window of >480-fold for Full-Length SHP2 vs. SHP2-PTP Catalytic Domain Using a Tetrahydro Pyrido[1,2-a]pyrimidin-4-one Scaffold

In a 2024 medicinal chemistry optimization campaign, compound 14i—a 7-aryl-substituted pyrido[1,2-a]pyrimidin-4-one bearing the identical saturated 6,7,8,9-tetrahydro core as the target compound—achieved an IC₅₀ of 0.104 μM against full-length SHP2 while exhibiting negligible inhibition of the isolated catalytic domain SHP2-PTP (IC₅₀ > 50 μM), corresponding to a selectivity index of >480 [1]. In contrast, the first-round compound 13a, which incorporated a rigid unsaturated core, showed inferior allosteric engagement due to suboptimal conformational flexibility as revealed by molecular docking [1]. The saturated core of the target compound is thus mechanistically implicated in enabling the 'bidentate ligand' binding mode required for allosteric SHP2 inhibition.

SHP2 Allosteric inhibition Cancer Selectivity

Aldose Reductase Inhibition: 2-Alkyl Chain Length Defines Submicromolar vs. Micromolar Potency Boundary in Pyrido[1,2-a]pyrimidin-4-ones

SAR analysis of 2-substituted pyrido[1,2-a]pyrimidin-4-ones revealed that 2-phenyl derivatives bearing a catechol moiety at the terminus achieve submicromolar ALR2 IC₅₀ values (e.g., compound 18: IC₅₀ 0.82 μM; compound 28: IC₅₀ 0.45 μM), whereas shortening the 2-side chain from benzyl to a simple alkyl group shifts potency into the mid-to-high micromolar range [1]. Introduction of a hydroxy group at position 6 or 9 of the scaffold enhanced potency by approximately 5- to 10-fold (compare 18 vs. 13), an effect predicated on the availability of the saturated 6,7,8,9-tetrahydro system for regioselective hydroxylation [1]. The target compound's 2-ethyl substituent and saturated ring thus provide a differentiated starting point for SAR exploration: the ethyl group preserves oral drug-like space (lower MW) while the saturated core enables metabolic functionalization at positions 6–9 that is inaccessible in the unsaturated series.

Aldose reductase ALR2 Diabetic complications SAR

Metabolic Stability Advantage: Saturated 6,7,8,9-Tetrahydro Core Prevents Ring-Opening Degradation Observed in Unsaturated Analogs

The reactivity study by Náray-Szabó et al. (1974) demonstrated that the aromatic pyrido[1,2-a]pyrimidin-4-one ring system undergoes hydrolytic ring opening under mild acidic or basic conditions, whereas catalytic hydrogenation of the same ring system yields the stable 6,7,8,9-tetrahydro derivative [1]. In the context of drug metabolism, the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core is susceptible to oxidative ring scission by CYP450 enzymes, a degradation pathway that is effectively blocked by saturation of the pyridine ring. The risperidone metabolic pathway confirms that the saturated 6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety undergoes regiospecific 9-hydroxylation rather than ring opening, producing the active metabolite paliperidone (9-OH-risperidone) [2].

Metabolic stability CYP450 Ring-opening Drug metabolism

Synthetic Accessibility: Catalytic Hydrogenation of the Unsaturated Precursor Proceeds in High Yield, Enabling Rapid Scale-Up

The 6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one scaffold is universally prepared by catalytic hydrogenation of the corresponding aromatic 4H-pyrido[1,2-a]pyrimidin-4-one over Pd/C or Raney Ni [1]. Hermecz et al. reported that cyclization of 2-aminopyridine with ethyl-2-ethyl-acetoacetate in polyphosphoric acid at 100°C produces the unsaturated 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one, which upon hydrogenation affords the target tetrahydro compound [2]. This two-step sequence contrasts with the more complex multi-step syntheses required for 3-substituted analogs (e.g., 3-chloroethyl derivatives requiring N-alkylation and subsequent displacement), providing a measurable advantage in both cost-per-gram and scalability for library production.

Catalytic hydrogenation Scale-up Synthesis Intermediate

Polar Surface Area Differentiation: Lower PSA of the Saturated 2-Ethyl Scaffold Favors Membrane Permeability vs. Hydroxy- and Carboxy-Substituted Analogs

The topological polar surface area (TPSA) of 2-ethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is calculated at 32.34 Ų, which is nearly identical to the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core (PSA 32.67 Ų) , but significantly lower than 2-hydroxy or 3-carboxylic acid derivatives of the same scaffold (PSA typically 50–70 Ų). This PSA value lies well below the 60 Ų threshold empirically correlated with favorable oral absorption and 90 Ų threshold for blood-brain barrier penetration [1]. In contrast, the introduction of a 9-hydroxy group—a common metabolic modification—increases PSA to ~52 Ų, reducing passive membrane permeability. The target compound's low PSA, combined with its intermediate LogP, positions it as an optimal unfunctionalized core for fragment-based drug discovery where minimal PSA is desired for CNS target engagement.

PSA Membrane permeability Caco-2 Oral absorption

High-Value Application Scenarios for 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Fragment-Based CNS Drug Discovery: Optimal Core for BBB-Penetrant Library Design

With a calculated LogP of 1.3–1.5 and TPSA of 32.34 Ų, the target compound occupies the 'CNS sweet spot' defined by Pajouhesh & Lenz (2005), where the risk of P-glycoprotein efflux is minimized and passive BBB permeation is maximized [1]. Procurement of this specific saturated 2-ethyl scaffold, rather than the unsaturated or 2-methyl analogs, ensures that downstream lead optimization does not inherit an intrinsically unfavorable physicochemical profile. The saturated core additionally permits subsequent metabolic probing via 9-hydroxylation, a validated activation pathway in the risperidone/paliperidone pharmacophore series [2].

Allosteric SHP2 Inhibitor Optimization: Scaffold for Conformational Flexibility-Driven Selectivity

As demonstrated by Zhang et al. (2024), the saturated 6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one core enables the conformational flexibility required for 'bidentate' allosteric SHP2 binding, achieving a >480-fold selectivity window over the catalytic PTP domain [1]. The target compound's 2-ethyl substituent provides a synthetically accessible handle for subsequent 7-aryl derivatization via the scaffold-hopping protocol validated in this study. Utilizing the unsaturated analog or a 2-methyl variant would introduce either excessive rigidity (compromising allosteric engagement) or insufficient lipophilicity (reducing cellular potency), respectively.

Metabolic Probe Synthesis: 9-Position Hydroxylation as a Predictable Phase I Modification Route

The saturated 6,7,8,9-tetrahydro ring of the target compound directs CYP450-mediated metabolism exclusively to 9-position hydroxylation, a pathway that generated the therapeutically active metabolite paliperidone from the risperidone scaffold [1]. This predictable metabolic fate contrasts sharply with the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core, which undergoes ring-opening degradation—a pathway that produces reactive intermediates and confounds metabolite identification [2]. Medicinal chemistry teams designing prodrugs or active metabolite strategies should select the saturated scaffold to ensure a clean, interpretable metabolic profile.

Aldose Reductase Inhibitor Lead Generation: Strategic Intermediate for 6/9-Functionalized Derivatives

The SAR reported by La Motta et al. (2007) established that 6- or 9-hydroxy substitution on the pyrido[1,2-a]pyrimidin-4-one core enhances ALR2 inhibitory potency by 5- to 10-fold [1]. The target compound's 2-ethyl substitution provides a balanced starting point—sufficiently lipophilic for cellular penetration but not so bulky as to preclude ALR2 active-site accommodation—while the saturated ring presents unfunctionalized 6,7,8,9 positions amenable to regioselective hydroxylation, halogenation, or amination. This contrasts with the 2-phenyl series, which, although more potent, introduces higher molecular weight and PSA that may compromise downstream pharmacokinetics.

Quote Request

Request a Quote for 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.